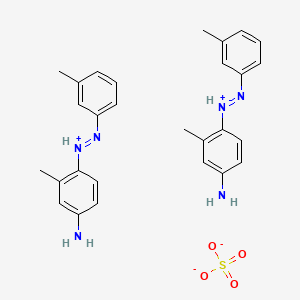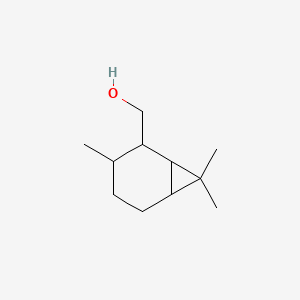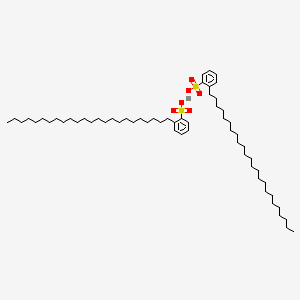
Lead bis(tetracosylbenzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead bis(tetracosylbenzenesulphonate) is a chemical compound with the molecular formula C60H106O6PbS2 and a molecular weight of 1194.81 g/mol . It is a lead salt of tetracosylbenzenesulfonic acid and is known for its unique properties and applications in various fields.
Méthodes De Préparation
The synthesis of lead bis(tetracosylbenzenesulphonate) involves the reaction of lead(II) acetate with tetracosylbenzenesulfonic acid in an organic solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent .
Industrial production methods for lead bis(tetracosylbenzenesulphonate) are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Lead bis(tetracosylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of lead oxides and sulfonic acid derivatives.
Reduction: Reduction reactions can convert the lead(II) center to lead(0), although this is less common due to the stability of the lead(II) state.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Lead bis(tetracosylbenzenesulphonate) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lead-based materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead-related disorders.
Industry: It is used in the production of specialized materials, including lead-based catalysts and additives for various industrial processes
Mécanisme D'action
The mechanism of action of lead bis(tetracosylbenzenesulphonate) involves its interaction with cellular components, particularly proteins and enzymes. The lead(II) ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the sulfonate groups, which facilitate the binding of the lead ion to target molecules .
Comparaison Avec Des Composés Similaires
Lead bis(tetracosylbenzenesulphonate) can be compared with other lead-based compounds, such as lead acetate and lead nitrate. Unlike these simpler lead salts, lead bis(tetracosylbenzenesulphonate) has a more complex structure due to the presence of the tetracosylbenzenesulfonate groups. This gives it unique properties and applications that are not shared by simpler lead compounds.
Similar compounds include:
Lead acetate: Commonly used in organic synthesis and as a reagent in analytical chemistry.
Lead nitrate: Used in the production of lead-based pigments and as an oxidizing agent in various chemical reactions.
Propriétés
Numéro CAS |
85865-91-4 |
|---|---|
Formule moléculaire |
C60H106O6PbS2 |
Poids moléculaire |
1195 g/mol |
Nom IUPAC |
lead(2+);2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
Clé InChI |
DNPXXXABDMJEMB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


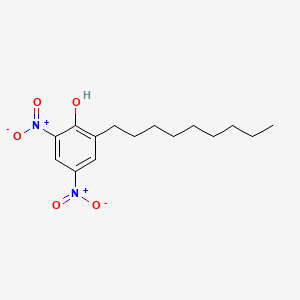


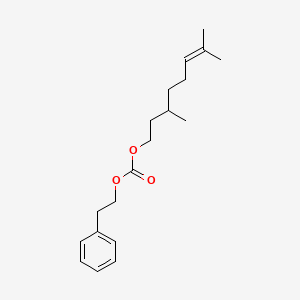


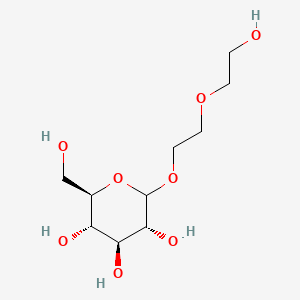
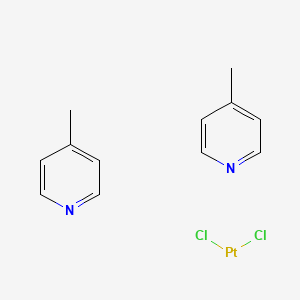
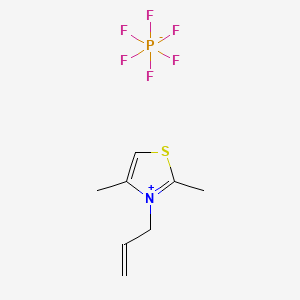
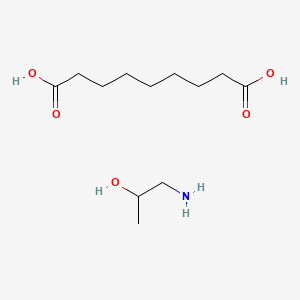

![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)
